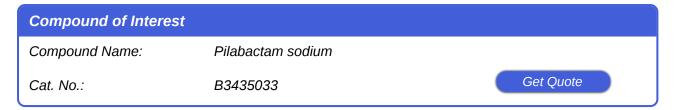




Application Notes and Protocols for Pilabactam Sodium in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

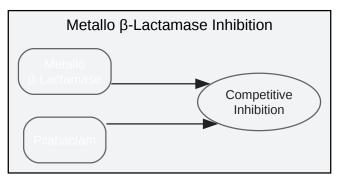
Introduction

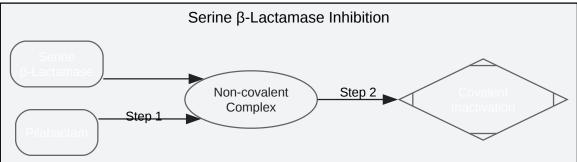
Pilabactam sodium, also known as QPX7728, is an investigational ultra-broad-spectrum βlactamase inhibitor.[1][2][3] It represents a significant advancement in combating antimicrobial resistance due to its potent inhibition of a wide array of β-lactamases, including both serine-βlactamases (Classes A, C, and D) and metallo-β-lactamases (Class B).[1][4][5] Pilabactam is a cyclic boronate compound that can be administered intravenously or orally.[2][3] When used in combination with \(\beta \)-lactam antibiotics, Pilabactam restores their efficacy against many multidrug resistant Gram-negative bacteria. These application notes provide detailed methodologies for the in vitro evaluation of Pilabactam sodium's activity in antimicrobial susceptibility testing (AST).

Mechanism of Action

Pilabactam sodium (QPX7728) employs a sophisticated mechanism to inhibit a broad spectrum of β -lactamases. Its action against serine- β -lactamases is a two-step process, beginning with the formation of a non-covalent complex, which is followed by the formation of a covalent bond between the boron atom of Pilabactam and the catalytic serine residue of the enzyme.[1][6] This covalent complex is reversible, with a residence time that varies depending on the specific enzyme, ranging from minutes to several hours.[4] For metallo-β-lactamases, Pilabactam acts as a competitive inhibitor with fast-on/fast-off kinetics.[4]







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- To cite this document: BenchChem. [Application Notes and Protocols for Pilabactam Sodium in Antimicrobial Susceptibility Testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3435033#using-pilabactam-sodium-in-antimicrobialsusceptibility-testing]

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